Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI)

Mukaiyama-Mannich reaction E/Z geometry control N-Boc-imines

Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), commonly referred to as (Z)-tert-butyl prop-1-en-1-ylcarbamate or 2-methyl-2-propanyl (1Z)-1-propen-1-ylcarbamate, is a stereochemically pure N-Boc-protected enamine with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. This compound belongs to the class of tert-butyl carbamates widely employed as protected amine intermediates in organic synthesis, pharmaceuticals, and agrochemicals.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 119973-55-6
Cat. No. B052219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI)
CAS119973-55-6
SynonymsCarbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)- (9CI)
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC=CNC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5-
InChIKeyFIZCCQCDGGYKLM-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, 1-Propenyl-, 1,1-Dimethylethyl Ester, (Z)-(9CI) (CAS 119973-55-6): A Stereodefined Boc-Protected (Z)-1-Propenylamine Building Block


Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), commonly referred to as (Z)-tert-butyl prop-1-en-1-ylcarbamate or 2-methyl-2-propanyl (1Z)-1-propen-1-ylcarbamate, is a stereochemically pure N-Boc-protected enamine with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound belongs to the class of tert-butyl carbamates widely employed as protected amine intermediates in organic synthesis, pharmaceuticals, and agrochemicals . Its defining feature is the (Z)-configured propenyl double bond, which imparts distinct geometric constraints relative to the corresponding (E)-isomer (CAS 119973-54-5) and the saturated/alkyne analogs such as N-Boc-allylamine (CAS 10369-83-2) and N-Boc-propargylamine (CAS 92136-39-5). The (Z)-stereochemistry is critical for applications requiring cis-enamide or cis-propenylamide functionality, which cannot be replicated by the (E)-isomer or non-stereogenic counterparts.

Why Generic N-Boc-Amine Analogs Cannot Replace (Z)-tert-Butyl Prop-1-en-1-ylcarbamate (CAS 119973-55-6)


Generic substitution among N-Boc-protected amines is scientifically unsound because the stereochemistry and hybridization of the propenyl moiety directly govern both synthetic reactivity and biological target engagement. The (Z)-isomer (CAS 119973-55-6) imposes a cis geometric constraint that dictates the spatial orientation of the amine nitrogen upon deprotection or further functionalization, enabling stereospecific formation of cis-enamides [1]. In contrast, the (E)-isomer (CAS 119973-54-5) yields trans-enamides, while the fully saturated N-Boc-allylamine (CAS 10369-83-2) and the alkyne analog N-Boc-propargylamine (CAS 92136-39-5) lack the constrained olefin geometry entirely. Quantitative structure-activity relationship (SAR) data from the TMC-95A proteasome inhibitor series demonstrate that replacement of the (Z)-propenylamide unit with an N-propylamide results in an approximately 10-fold loss of inhibitory potency [2]. Such substitution would therefore compromise downstream synthetic fidelity and biological outcomes.

Quantitative Differentiation Evidence for (Z)-tert-Butyl Prop-1-en-1-ylcarbamate (CAS 119973-55-6) vs. Closest Analogs


Catalyst-Controlled E/Z Product Geometry Using a Single Z-Configured Boc-Aminal Precursor

Boc-protected Z-alkenyl aminals, exemplified by (Z)-tert-butyl prop-1-en-1-ylcarbamate, function as single-precursor substrates that can be diverted to either Z-alkenyl or E-alkenyl imine intermediates under acidic conditions. In the Mukaiyama-Mannich reaction, the E/Z geometry of the final product is entirely controlled by the choice of catalyst, not by the starting material geometry [1]. This divergent synthetic capability is not accessible from the corresponding (E)-isomer (CAS 119973-54-5), which lacks the same configurational versatility. The Z-Boc-aminal thus provides a strategic advantage in reaction design, enabling access to both geometric series from one stereochemically pure starting material.

Mukaiyama-Mannich reaction E/Z geometry control N-Boc-imines

Z-Propenylamide Pharmacophore: Proteasome Inhibitory Potency Retention vs. Analogs

In the TMC-95A natural product series, the (Z)-propenylamide moiety—derivable from Boc-deprotected (Z)-tert-butyl prop-1-en-1-ylcarbamate—is a critical pharmacophoric element for proteasome inhibition. TMC-95A, bearing the (Z)-propenylamide, inhibits the chymotrypsin-like (CT-L) activity with a Kiapp of 1.1 nM [1]. Replacement with an N-propylamide (compound 48) reduces CT-L inhibitory potency to a Kiapp of 24 nM, an approximately 22-fold decrease [1]. The allylamide analog (compound 47) largely retains potency (Kiapp = 1.9 nM), but the propylamide analog (48) suffers a significant loss. These data establish that the Z-olefin geometry and rigidity conferred by the propenyl group are essential for high-affinity target engagement, a property absent in fully saturated N-Boc-alkylamine building blocks.

Proteasome inhibition TMC-95A SAR

Stereospecific cis-Enamide Formation vs. E-Isomer for Macrocyclic Natural Product Synthesis

The total synthesis of proteasome inhibitors TMC-95A and TMC-95B critically depends on a stereospecific cis-propenylamide formation step, in which the (Z)-configured propenyl group is installed via thermal rearrangement of an α-silylallyl amide [1]. The (Z)-stereochemistry of the final enamide is essential—TMC-95C and TMC-95D, the diastereoisomers differing in enamide geometry, are 20–150 times weaker inhibitors [1]. The Boc-protected (Z)-propenylamine (CAS 119973-55-6) serves as a direct synthetic precursor for installing this cis-enamide functionality. The (E)-isomer (CAS 119973-54-5) would lead to trans-enamide, which is not tolerated for biological activity. This stereochemical requirement is absolute and cannot be resolved post-synthetically.

Total synthesis cis-enamide TMC-95A

Computed Physicochemical Properties and Hydrogen-Bonding Capacity of Z- vs. E-Boc-Protected Propenylamines

Both (Z)-tert-butyl prop-1-en-1-ylcarbamate (CAS 119973-55-6, exact mass 157.11028 g/mol) and its (E)-isomer (CAS 119973-54-5, exact mass 157.11028 g/mol) share identical molecular formula (C₈H₁₅NO₂), molecular weight (157.21), hydrogen bond donor count (1), hydrogen bond acceptor count (2), rotatable bond count (3), and heavy atom count (11) . However, the Z-configuration results in a different spatial orientation of the propenyl methyl group relative to the carbamate carbonyl, which can influence intermolecular interactions, crystal packing, and chromatographic retention behavior. These subtle differences become critical in preparative HPLC purification and in solid-phase peptide synthesis applications where geometric purity must be maintained.

Physicochemical properties hydrogen bonding drug-likeness

Commercial Availability and Purity Benchmarking: Z-Isomer as a Specialized Research Chemical

The (Z)-isomer (CAS 119973-55-6) is listed by multiple specialized chemical suppliers as a research-grade intermediate, typically at purities of 95% or higher . In contrast, the (E)-isomer (CAS 119973-54-5) is more broadly stocked by major laboratory chemical suppliers (e.g., Fluorochem, catalog number not specified; purity 95%+) and is frequently offered at lower cost due to higher demand and production volume . The Z-isomer commands a premium associated with its stereochemical specificity and its role as a precursor to cis-enamides in medicinal chemistry programs. For procurement decisions, the Z-isomer is differentiated by its targeted utility in stereospecific synthesis, justifying its selection over the cheaper, more abundant E-isomer when cis-geometry is required.

Commercial availability purity supply chain

Procurement-Driven Application Scenarios for (Z)-tert-Butyl Prop-1-en-1-ylcarbamate (CAS 119973-55-6)


Stereospecific Synthesis of cis-Enamide-Containing Proteasome Inhibitors (e.g., TMC-95A Analogs)

The (Z)-Boc-propenylamine building block (CAS 119973-55-6) is the preferred starting material for constructing the cis-propenylamide pharmacophore essential for high-affinity proteasome inhibition. As demonstrated in the total synthesis of TMC-95A and SAR studies, the Z-enamide configuration is critical: TMC-95A exhibits a Kiapp of 1.1 nM for CT-L proteasome activity, whereas the N-propylamide analog (48) loses ~22-fold potency [1]. Laboratories engaged in proteasome inhibitor drug discovery should procure the Z-isomer (CAS 119973-55-6) rather than the E-isomer or saturated analogs to ensure retention of inhibitory potency in final compounds [1].

Catalyst-Controlled Divergent Synthesis of Both E- and Z-Enamide Products from a Single Z-Precursor

Medicinal chemistry groups requiring access to both E- and Z-enamide libraries can leverage the unique property of Boc-protected Z-alkenyl aminals (such as CAS 119973-55-6) to serve as a single precursor for both geometric series. In the Mukaiyama-Mannich reaction, the product E/Z ratio is governed solely by the catalyst employed, not by the starting material geometry [2]. Procuring the Z-isomer thus enables a unified synthetic platform that reduces the number of building blocks needed in a compound collection, offering logistical and cost efficiencies relative to maintaining separate stocks of Z- and E-precursors [2].

Macrocyclic Peptidomimetic Synthesis Requiring Conformationally Restricted cis-Enamide Linkers

The (Z)-configuration of the propenyl group in CAS 119973-55-6 provides a conformationally restricted cis-olefin geometry that is crucial for macrocyclic peptide mimetics. In TMC-95A, this cis-enamide constraint is optimally solved by the (Z)-prop-1-enyl group acting as the P1 residue, contributing to the entropically favorable binding to the proteasome [1]. Synthetic chemists designing constrained cyclic peptides or peptidomimetics should specify the Z-isomer to achieve the correct macrocycle preorganization; the E-isomer would yield a different ring conformation incompatible with the intended binding mode [1].

Natural Product Derivatization and Late-Stage Functionalization of (Z)-Enamine Intermediates

Following Boc-deprotection, (Z)-tert-butyl prop-1-en-1-ylcarbamate releases (Z)-1-propenylamine, a versatile intermediate for N-acylation, N-alkylation, and reductive amination reactions that preserve the cis-olefin geometry. This intermediate is employed in the construction of natural product analogs where the Z-enamide geometry is a determinant of biological activity, as evidenced by the 20–150-fold potency difference between Z- and E-enamide diastereoisomers of TMC-95 [1]. For natural product chemistry programs, procuring the Z-Boc-protected form ensures that stereochemical integrity is maintained throughout the synthetic sequence [1].

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